Pyrrolidine-2-carboxamide, 1-cyclohexyl-N-mesityl-
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Overview
Description
1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide is a compound of interest in various fields of chemistry and industry
Preparation Methods
The synthesis of 1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides under basic conditions.
Attachment of the Mesityl Group: The mesityl group is attached through a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in N-heterocyclic carbene (NHC) catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The mesityl group enhances the stability of the compound, allowing it to form stable complexes with metal ions or other substrates. This stability is crucial in catalytic processes where the compound acts as a ligand .
Comparison with Similar Compounds
1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide can be compared with similar compounds such as:
1-Cyclohexyl-N-mesityl-2-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-Cyclohexyl-2-pyrrolidone: Lacks the mesityl group, making it less effective in certain catalytic applications.
The uniqueness of 1-Cyclohexyl-N-mesityl-2-pyrrolidinecarboxamide lies in its combination of the cyclohexyl, mesityl, and pyrrolidinecarboxamide groups, which confer specific chemical and physical properties that are advantageous in various applications.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N2O/c1-14-12-15(2)19(16(3)13-14)21-20(23)18-10-7-11-22(18)17-8-5-4-6-9-17/h12-13,17-18H,4-11H2,1-3H3,(H,21,23) |
InChI Key |
AHWVRPGVKAZVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C3CCCCC3)C |
Origin of Product |
United States |
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